molecular formula C16H15N5OS B2835698 N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 915934-92-8

N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2835698
CAS No.: 915934-92-8
M. Wt: 325.39
InChI Key: ZZKPHROVUYVBHQ-UHFFFAOYSA-N
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Description

N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the 4-position of the benzoyl group and an ethylthio substituent on the adjacent phenyl ring. Tetrazoles are known bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability in medicinal chemistry applications .

Properties

IUPAC Name

N-(2-ethylsulfanylphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-2-23-15-6-4-3-5-14(15)18-16(22)12-7-9-13(10-8-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKPHROVUYVBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Core Structure Substituents (Position) Key Functional Groups
N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide Benzamide - 1H-Tetrazole (4-position) Tetrazole (bioisostere), ethylthio
- Ethylthio (2-position, phenyl ring)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Benzamide - Imidazole (4-position) Imidazole (aromatic heterocycle)
- 3-Cl, 4-F (phenyl ring) Halogen substituents
N-((1-benzyltriazol-5-yl)methyl)-4-(6-methoxybenzothiazol-2-yl)-2-nitrobenzamide Benzamide - 1,2,3-Triazole (side chain) Triazole, nitro, methoxybenzothiazole
- 6-Methoxybenzothiazole (4-position)
Sulfentrazone Benzamide (modified) - Difluoromethyl triazolinone Triazolinone, sulfonamide

Key Observations :

  • Tetrazole vs. Imidazole/Triazole : The tetrazole ring in the target compound provides a planar, acidic heterocycle (pKa ~4.9), contrasting with imidazole (pKa ~14.5) and triazole (pKa ~10.1). This affects hydrogen-bonding interactions in biological targets .
  • Substituent Effects : The ethylthio group in the target compound offers moderate lipophilicity (logP ~3.2 estimated), whereas halogenated derivatives (e.g., 3-Cl, 4-F in ) increase polarity and electrostatic interactions.

Key Observations :

  • The target compound’s synthesis likely parallels , employing Cu-catalyzed coupling (e.g., 50% yield for triazole derivatives). This contrasts with imidazole derivatives synthesized via classical hydrazide cyclization (~60–75% yields) .
  • Click chemistry () offers higher yields (65–85%) for triazole-containing analogs due to regioselective 1,3-dipolar cycloaddition .

Table 3: Pharmacological Profiles of Analogous Compounds

Compound Class Biological Activity Potency (IC50/MIC) Reference
Tetrazole derivatives Antihypertensive (hypothetical) N/A
Imidazole derivatives Anticancer (HeLa cells) IC50: 12.3 µM (cervical cancer)
Triazole-thiazole hybrids Antimicrobial (E. coli) MIC: 25–50 µg/mL
Sulfentrazone Herbicidal EC50: 0.1–0.5 kg/ha

Key Observations :

  • Imidazole-based benzamides () show strong anticancer activity, likely due to DNA intercalation or kinase inhibition .
  • Triazole-thiazole hybrids () exhibit moderate antimicrobial effects, suggesting that the nitro group and methoxybenzothiazole enhance membrane disruption .

Biological Activity

N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS Number: 915934-92-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

  • Molecular Formula : C₁₆H₁₅N₅OS
  • Molecular Weight : 325.4 g/mol
  • Structure : The compound features a tetrazole ring, which is known for its ability to interact with various biological targets.
PropertyValue
CAS Number915934-92-8
Molecular Weight325.4 g/mol
Molecular FormulaC₁₆H₁₅N₅OS

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This is achieved through the cyclization of an azide with a nitrile under acidic conditions.
  • Coupling Reaction : The tetrazole is coupled with a benzamide derivative using coupling agents such as EDCI in the presence of a base.
  • Ethoxylation : The final step introduces the ethoxy group to the benzamide derivative.

This compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds containing tetrazole rings can inhibit cancer cell proliferation. For instance, similar derivatives have demonstrated significant activity against A431, A549, and H1299 cancer cell lines by promoting apoptosis and causing cell cycle arrest .
  • Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, potentially reducing cytokine levels like IL-6 and TNF-α, which are crucial in inflammatory responses .

Case Studies

  • Anticancer Activity : In a study focusing on benzothiazole derivatives, compounds similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis at low concentrations (1-4 μM) .
  • Antimicrobial Properties : Research has indicated that tetrazole derivatives exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. This suggests potential therapeutic applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
CandesartanAngiotensin II receptor antagonist
LosartanAntihypertensive effects
Benzothiazole derivativesAntitumor, anti-inflammatory

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